Ring Fusion Regiochemistry: [4,3-d] vs. [4,5-d] Isomer Differentiation
The target compound possesses a [4,3-d] isothiazolopyrimidine ring fusion, whereas the regioisomer ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate (CAS 890091-55-1) bears a [4,5-d] fusion. These regioisomers have identical molecular formula (C₈H₇N₃O₃S) and molecular weight (225.22 vs. 225.23 g/mol) but differ in the connectivity of the isothiazole sulfur to the pyrimidine ring: in [4,3-d], sulfur bridges positions 4 and 3 of the pyrimidine; in [4,5-d], it bridges positions 4 and 5, altering the angular geometry of the fused system . The [4,3-d] scaffold is the core validated in the Abbott kinase inhibitor patent family (US 7,560,552) where isothiazolo[4,3-d]pyrimidine urea analogs achieved KDR IC₅₀ <10 nM [1].
| Evidence Dimension | Ring fusion regiochemistry |
|---|---|
| Target Compound Data | [4,3-d] isothiazolopyrimidine fusion (CAS 54968-79-5); reduced SMILES: CCOC(=O)C1=C2C(=NS1)C(=O)NC=N2 |
| Comparator Or Baseline | [4,5-d] isothiazolopyrimidine fusion (CAS 890091-55-1); C₈H₇N₃O₃S, MW 225.22 |
| Quantified Difference | Regioisomeric: identical molecular formula and mass but distinct ring atom connectivity; no identical CAS |
| Conditions | Structural comparison based on CAS registry and SMILES databases |
Why This Matters
In SAR-driven procurement, selecting the correct regioisomer is essential because the [4,3-d] scaffold's angular geometry dictates its hydrogen-bonding presentation to kinase ATP-binding pockets, as demonstrated in the Abbott patent series.
- [1] Ji Z, et al. Isothiazolopyrimidines and isoxazolopyrimidines as novel multi-targeted inhibitors of receptor tyrosine kinases. Bioorg Med Chem Lett. 2006;16(16):4326-30. KDR IC₅₀ <10 nM for optimized isothiazolo[4,3-d]pyrimidine ureas. View Source
